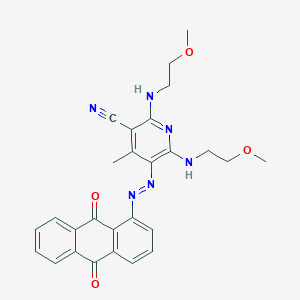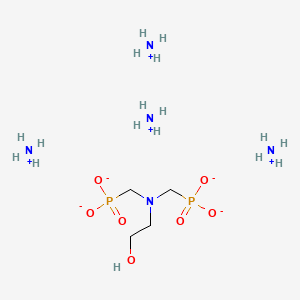
Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride typically involves the esterification of diphenylacetic acid with beta-(diethylamino)phenethyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, hydrochloric acid for esterification.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various organic compounds and as a catalyst in specific reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to modulation of biochemical processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Diphenylacetic acid: A simpler analog with similar structural features but lacking the ester and amine functionalities.
Phenethylamine derivatives: Compounds with similar amine groups but different structural frameworks.
Caffeic acid phenethyl ester: Another ester derivative with distinct biological activities.
Uniqueness
Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications in various fields of research and industry .
Properties
CAS No. |
96072-76-3 |
|---|---|
Molecular Formula |
C26H30ClNO2 |
Molecular Weight |
424.0 g/mol |
IUPAC Name |
[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C26H29NO2.ClH/c1-3-27(4-2)24(21-14-8-5-9-15-21)20-29-26(28)25(22-16-10-6-11-17-22)23-18-12-7-13-19-23;/h5-19,24-25H,3-4,20H2,1-2H3;1H |
InChI Key |
RFDPOPLETTZCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


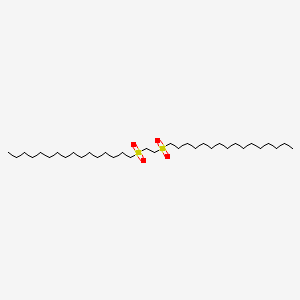

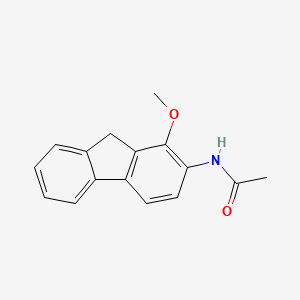
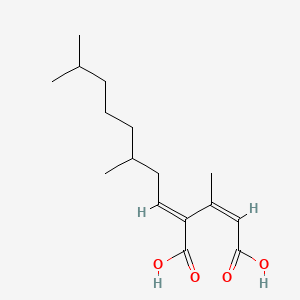



![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788862.png)

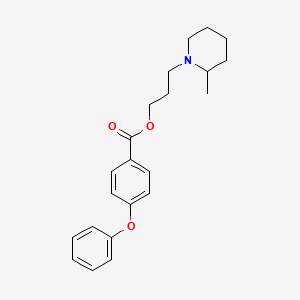

![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)
